molecular formula C16H15N3O5 B2585636 N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034207-16-2

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2585636
CAS No.: 2034207-16-2
M. Wt: 329.312
InChI Key: HZCNMGGDGKARFG-UHFFFAOYSA-N
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Description

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features a benzofuran ring, an isoxazole ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and isoxazole intermediates, followed by their coupling through an oxalamide linkage.

    Preparation of Benzofuran Intermediate: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Preparation of Isoxazole Intermediate: The isoxazole ring is often synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the benzofuran and isoxazole intermediates using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the oxalamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The benzofuran and isoxazole rings can interact with enzymes or receptors, modulating their activity. The oxalamide group may facilitate binding through hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)acetamide
  • N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)urea
  • N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)carbamate

Uniqueness

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its oxalamide linkage, which provides distinct chemical and physical properties compared to similar compounds. This linkage can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-22-13(12-8-10-4-2-3-5-11(10)24-12)9-17-15(20)16(21)18-14-6-7-23-19-14/h2-8,13H,9H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCNMGGDGKARFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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